Volasertib is being investigated in clinical trials for various cancers, either alone or in combination with other therapies. Here are some areas of ongoing research:
Volasertib is a small-molecule inhibitor classified as a dihydropteridinone derivative, specifically designed to inhibit Polo-like kinase 1 (Plk1). It is recognized for its adenosine triphosphate-competitive action, which allows it to effectively bind to the ATP-binding site of Plk1. This compound was developed from an earlier compound, BI 2536, with modifications aimed at enhancing its potency and selectivity against Plk1 while minimizing activity against other kinases . The chemical formula for Volasertib is C₃₄H₅₀N₈O₃, with a molecular weight of approximately 618.81 g/mol .
Volasertib acts as a selective inhibitor of PLK1. It binds competitively to the ATP-binding pocket of PLK1, preventing ATP binding and subsequent protein activation [, ]. Functional PLK1 is essential for mitosis (cell division), and its inhibition by Volasertib leads to cell cycle arrest and ultimately cancer cell death (apoptosis) [, ].
Volasertib is an investigational drug, and its complete safety profile is still under evaluation in clinical trials. Preclinical studies suggest potential side effects like fatigue, diarrhea, and neutropenia (low white blood cell count) [, ]. Further research is needed to determine the complete safety profile for human use.
Volasertib primarily functions through competitive inhibition of Plk1, blocking its kinase activity. The binding of Volasertib to the ATP site prevents the phosphorylation of target proteins essential for mitotic progression. This inhibition disrupts the formation of the bipolar spindle, leading to cell cycle arrest in the M phase and ultimately resulting in apoptosis .
Volasertib exhibits potent biological activity against various cancer cell lines, including those derived from colon, lung, melanoma, and hematopoietic malignancies. The half-maximal inhibitory concentration (IC₅₀) values for Plk1 are approximately 0.87 nM, indicating a high level of potency . In preclinical studies, Volasertib has shown significant antitumor activity in xenograft models and has been effective in inducing "Polo arrest," characterized by monopolar spindle formation and accumulation of phospho-histone H3 .
The synthesis of Volasertib involves a multi-step organic synthesis process that modifies the structure of BI 2536. The key steps include:
Volasertib has been primarily investigated for its potential in treating various cancers, particularly acute myeloid leukemia (AML) and solid tumors. Clinical trials have explored its efficacy both as a monotherapy and in combination with other chemotherapeutic agents such as irinotecan for hepatoblastoma . Its unique mechanism of action makes it a candidate for targeting cancers with overexpressed Plk1.
Interaction studies have highlighted Volasertib's selectivity for Plk1 over other kinases. In vitro assays indicate that it does not significantly inhibit over 60 unrelated kinases at concentrations up to 10 μmol/L, showcasing its targeted action . Additionally, studies have shown that Volasertib can enhance the efficacy of other chemotherapeutic agents when used in combination therapies.
Volasertib shares similarities with other Polo-like kinase inhibitors but is distinguished by its unique chemical structure and pharmacokinetic profile. Here are some comparable compounds:
Compound Name | Chemical Structure | IC₅₀ (Plk1) | Notable Features |
---|---|---|---|
BI 2536 | Dihydropteridinone | 0.83 nM | Earlier generation Plk inhibitor; less selective than Volasertib |
GSK461364 | Dihydropteridinone | 0.5 nM | Potent against multiple kinases; broader spectrum but less focused on Plk1 |
TAK-960 | Dihydropteridinone | 0.9 nM | Similar mechanism; under investigation for various cancers |
Acute Toxic;Irritant;Health Hazard